Ihmt-ezh2-426

EZH2 Histone Methyltransferase Inhibitor Potency

Researchers studying TNBC or mutant lymphomas often find traditional EZH2 inhibitors insufficient due to non-enzymatic scaffolding functions. IHMT-EZH2-426 (compound 38) addresses this gap as a first-in-class covalent degrader that binds Cys663 in the SET domain, potently inhibiting EZH2 WT and clinically relevant mutants (IC50 1.2-3.5 nM) while inducing proteasomal degradation. - Dual-action inhibition plus degradation eliminates both catalytic and scaffolding roles. - Overcomes resistance to SAM-competitive inhibitors like Tazemetostat in DLBCL/FL models. - Enables interrogation of methylation-independent pathways in TNBC. Reliable supply with batch-specific CoA, global logistics, and dedicated support.

Molecular Formula C31H35FN4O4S
Molecular Weight 578.7 g/mol
Cat. No. B12365820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIhmt-ezh2-426
Molecular FormulaC31H35FN4O4S
Molecular Weight578.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=C(C(=CC(=C2)C3=C(C=C(C=C3)F)NC(=O)C=C)N(C)C4CCOCC4)C)SC
InChIInChI=1S/C31H35FN4O4S/c1-6-29(37)35-26-16-21(32)7-8-23(26)20-14-24(19(3)27(15-20)36(4)22-9-11-40-12-10-22)30(38)33-17-25-28(41-5)13-18(2)34-31(25)39/h6-8,13-16,22H,1,9-12,17H2,2-5H3,(H,33,38)(H,34,39)(H,35,37)
InChIKeyDEIZJPMLDLKNGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IHMT-EZH2-426 Covalent EZH2 Degrader


IHMT-EZH2-426 (compound 38) is a first-in-class covalent degrader of the Enhancer of Zeste Homolog 2 (EZH2) protein [1]. It was designed using a covalent drug design strategy, targeting the Cys663 residue in the SET domain of EZH2 [1]. This compound exhibits potent biochemical inhibition against EZH2 wild-type (WT) and clinically relevant mutants (IC50 range: 1.2–3.5 nM) [1]. Beyond enzymatic inhibition, its unique dual-action mechanism leads to the degradation of the EZH2 protein itself, a critical feature for overcoming resistance mechanisms observed with traditional SAM-competitive inhibitors [2].

IHMT-EZH2-426: Beyond Standard EZH2 Inhibitors


Standard-of-care EZH2 inhibitors, such as Tazemetostat (EPZ-6438) and GSK126, are SAM-competitive inhibitors that solely block enzymatic activity [1]. In contrast, IHMT-EZH2-426 is a covalent degrader that not only inhibits EZH2 methyltransferase activity but also induces the proteasomal degradation of the EZH2 protein [2]. This distinction is critical in cancers like triple-negative breast cancer (TNBC), where EZH2's non-canonical, methylation-independent functions drive tumor growth. Studies have shown that merely inhibiting enzyme activity without degrading EZH2 protein is insufficient to halt TNBC cell proliferation [2]. Therefore, substituting IHMT-EZH2-426 with a traditional inhibitor will fail to address EZH2 scaffolding functions, leading to suboptimal therapeutic outcomes in specific cancer models.

IHMT-EZH2-426: Quantitative Evidence


EZH2 Wild-Type Potency Advantage

IHMT-EZH2-426 demonstrates superior biochemical potency against EZH2 wild-type compared to the established SAM-competitive inhibitor GSK126. In cell-free enzymatic assays, IHMT-EZH2-426 achieves an IC50 of 1.3 nM [1], while GSK126 exhibits an IC50 of 9.9 nM [2]. This represents a 7.6-fold increase in potency.

EZH2 Histone Methyltransferase Inhibitor Potency

EZH2 Y641 Mutant Potency Maintained

IHMT-EZH2-426 maintains potent activity against the common gain-of-function EZH2 Y641F/Y641N/Y641S mutants, with IC50 values ranging from 1.7 to 3.5 nM [1]. This potency is comparable to its activity against wild-type EZH2 (1.3 nM). In contrast, the SAM-competitive inhibitor Tazemetostat (EPZ-6438) shows a significant potency shift against mutants, with a reported Ki of 2.5 nM for wild-type but reduced efficacy in some mutant contexts . The consistent potency of IHMT-EZH2-426 across WT and mutants suggests a mechanism less susceptible to conformational changes in the active site.

EZH2 Mutant Lymphoma Drug Resistance

Covalent EZH2 Binding and Degradation

Unlike traditional EZH2 inhibitors, IHMT-EZH2-426 acts as a covalent degrader. Mass spectrometry, washout, and competition experiments confirmed that it forms a covalent bond with the Cys663 residue of EZH2 [1]. This binding leads to a significant reduction in both H3K27me3 levels and total EZH2 protein levels in treated tumor cells [1]. In contrast, SAM-competitive inhibitors like EPZ-6438 only inhibit enzyme activity and do not affect EZH2 protein expression, which is critical for its non-canonical functions in cancers like TNBC [2].

Targeted Protein Degradation Covalent Inhibitor TNBC

In Vivo TNBC Xenograft Efficacy

In an MDA-MB-231 triple-negative breast cancer (TNBC) cell-mediated xenograft mouse model, IHMT-EZH2-426 demonstrated superior tumor growth inhibition compared to the parent compound EPZ-6438 [1]. While both compounds were tested, IHMT-EZH2-426 showed more effective suppression of tumor volume, with one report indicating a tumor inhibition rate that was over 30% higher than that of traditional inhibitors in this model [2]. This aligns with the compound's dual mechanism of action, which addresses the methylation-independent functions of EZH2 critical in TNBC.

TNBC Xenograft Model In Vivo Efficacy

IHMT-EZH2-426: Preclinical Applications


Non-Canonical EZH2 Functions in TNBC

IHMT-EZH2-426 is uniquely suited for TNBC research. Its ability to degrade EZH2 protein, rather than just inhibit its enzyme activity, makes it the ideal tool to dissect the methylation-independent, scaffolding roles of EZH2 that are crucial for TNBC cell survival [1]. Use this compound to study pathways unaffected by traditional inhibitors like Tazemetostat.

Therapies for EZH2-Mutant B-Cell Lymphomas

For models of diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL) harboring gain-of-function EZH2 mutations (e.g., Y641F/N/S, A687V), IHMT-EZH2-426 provides a potent tool that overcomes potential resistance to SAM-competitive inhibitors [2]. Its consistent nanomolar potency against both wild-type and mutant forms ensures robust target engagement across heterogeneous tumor cell populations.

EZH2 Degrader Benchmarking Standard

Given its well-characterized mechanism of covalent binding to Cys663 and its dual inhibitory/degrader function [2], IHMT-EZH2-426 serves as an excellent reference standard and positive control for the development and screening of new EZH2-targeted agents, particularly other covalent degraders or bifunctional PROTAC molecules.

EZH2-Dependent Tumor Combination Studies

Use IHMT-EZH2-426 in combination studies to evaluate synergies with standard-of-care chemotherapies, targeted therapies (e.g., CDK4/6 inhibitors), or immunotherapies [3]. Its unique mechanism may reveal vulnerabilities not exposed by traditional EZH2 inhibitors, providing a rationale for new clinical combination strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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